molecular formula C11H9Cl2NO3 B1273535 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 91064-26-5

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1273535
CAS RN: 91064-26-5
M. Wt: 274.1 g/mol
InChI Key: GPHFWWLZHYCCJC-UHFFFAOYSA-N
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Description

The compound of interest, 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, is a derivative of pyrrolidine-3-carboxylic acid, which is a structural motif found in various bioactive molecules. The presence of the dichlorophenyl group suggests potential for interaction with biological systems, possibly conferring unique properties such as antioxidant or antibacterial activity, as seen in similar compounds .

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-step reactions starting from simple precursors. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acid with various substituents on the phenyl ring have been synthesized using different reagents and conditions . The synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids was achieved through a three-component condensation involving 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, and X-ray diffraction analysis is often used to unambiguously assign the structure of such compounds . The presence of substituents like chloro groups can influence the molecular conformation and intermolecular interactions within the crystal lattice.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions depending on the functional groups present. For example, the reaction of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with sodium nitrite can introduce a nitroso group, while its interaction with phenyldiazonium chlorides can yield azo dyes . These reactions highlight the reactivity of the pyrrolidine ring and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Spectroscopic techniques like FT-IR, NMR, and UV are used to investigate these properties . Quantum chemical methods can provide insights into electronic properties, such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential . These properties are crucial for understanding the behavior of the compound in different environments and for predicting its reactivity.

Scientific Research Applications

Antioxidant Activity

  • Synthesis and Antioxidant Properties : A study described the synthesis of novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with various substituents. These compounds demonstrated potent antioxidant activities, surpassing even well-known antioxidants like ascorbic acid in some cases (Tumosienė et al., 2019).

Antibacterial Activity

  • Synthesis and Antibacterial Evaluation : Another study focused on the synthesis of 1,4-disubstituted pyrrolidinone derivatives from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. These compounds were evaluated for their antibacterial activity, with some showing high efficacy against certain bacterial strains (Žirgulevičiūtė et al., 2015).

Anticancer and Antimicrobial Activity

  • Novel Derivatives for Anticancer and Antimicrobial Applications : A 2022 study synthesized derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid with azole, diazole, and hydrazone moieties. These derivatives exhibited promising anticancer activity against A549 cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus (Kairytė et al., 2022).

Complexation and Microenvironment Effects

  • Microenvironment Influence on Complexation : Research from 1991 explored the complexation behavior of molecular tweezers with active site carboxylic acids, including derivatives of 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. The study highlighted the significant influence of microenvironment on the complexation properties (Zimmerman et al., 1991).

Supramolecular Assemblies and Crystal Engineering

  • Crystal Engineering and Supramolecular Structures : A study in 2003 discussed the crystal engineering of supramolecular assemblies involving carboxylic acids like 1,2,4,5-benzenetetracarboxylic acid. The research provided insights into the self-assembly mechanisms of these compounds, which can be relevant for the derivatives of 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (Arora & Pedireddi, 2003).

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it has medicinal properties, it could be further developed as a drug. Alternatively, if it has unique chemical reactivity, it could be used in the synthesis of other compounds .

properties

IUPAC Name

1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO3/c12-7-2-8(13)4-9(3-7)14-5-6(11(16)17)1-10(14)15/h2-4,6H,1,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHFWWLZHYCCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393880
Record name 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

91064-26-5
Record name 1-(3,5-Dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91064-26-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
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1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Citations

For This Compound
1
Citations
J Yao, X Xu, H Liu, L Xu, L Liu, H Kuang… - New Journal of …, 2022 - pubs.rsc.org
Here, we describe a sensitive and rapid gold nanoparticle-based immunochromatographic strip (GNP-ICS) for the detection of dimethachlone (DMT) in tomatoes and lettuces using GNP…
Number of citations: 2 pubs.rsc.org

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